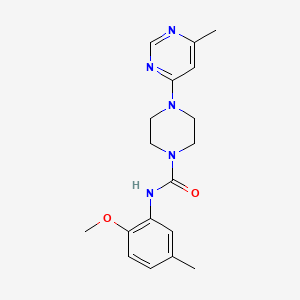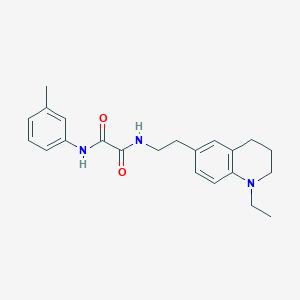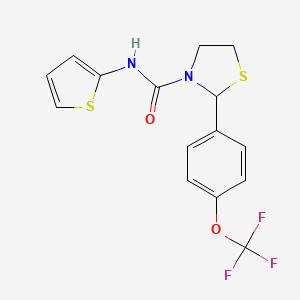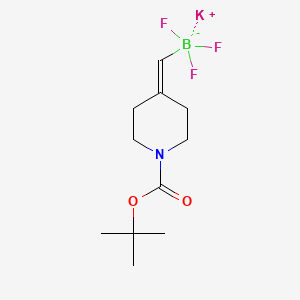
Ácido 4-fenilfurano-2-carboxílico
Descripción general
Descripción
4-Phenylfuran-2-carboxylic acid is a chemical compound that has gained popularity in scientific research and industry due to its unique properties and potential applications in various fields. It is an aromatic compound with a furan ring attached to a phenyl group and a carboxylic acid group .
Synthesis Analysis
The synthesis of 4-Phenylfuran-2-carboxylic acid can be achieved through various methods. One such method involves the reaction of potassium-2-furoate at 260 °C in the presence of 22 mol% of Lewis acidic catalysts like CdI2 or ZnCl2, leading to the disproportionation of potassium-2-furoate to furan and furandicarboxylic acids .Molecular Structure Analysis
The molecular structure of 4-Phenylfuran-2-carboxylic acid is characterized by a furan ring attached to a phenyl group and a carboxylic acid group . The structure of a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, was obtained through co-crystallization experiments .Physical And Chemical Properties Analysis
Carboxylic acids, in general, exhibit certain physical and chemical properties. They are often colorless liquids with disagreeable odors. The solubility of carboxylic acids in water decreases as the carbon chain length increases . Specific physical and chemical properties of 4-Phenylfuran-2-carboxylic acid are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de furano han atraído la atención en la química medicinal debido a su notable eficacia terapéutica. Los investigadores han explorado el potencial antibacteriano del ácido 4-fenilfurano-2-carboxílico contra bacterias gram-positivas y gram-negativas. Sus características estructurales lo convierten en un candidato prometedor para nuevos agentes antibacterianos .
Propiedades Antiinflamatorias
Los furanos, incluido el ácido 2-furoico, poseen efectos antiinflamatorios. Estos compuestos pueden modular las vías inflamatorias, haciéndolos relevantes en el desarrollo de fármacos antiinflamatorios .
Potencial Anticancerígeno
Los estudios sugieren que los furanos exhiben propiedades anticancerígenas. Si bien se necesitan más investigaciones, el ácido 4-fenilfurano-2-carboxílico podría explorarse como un posible agente anticancerígeno .
Actividad Antiulcerosa
Los derivados de furano, incluido el ácido 2-furoico, se han investigado por sus efectos antiulcerosos. Estos compuestos pueden ayudar a proteger la mucosa gástrica y aliviar los síntomas relacionados con la úlcera .
Aplicaciones Antivirales
Aunque los datos específicos sobre la actividad antiviral del ácido 4-fenilfurano-2-carboxílico son limitados, los furanos en general han mostrado promesa como agentes antivirales. Investigaciones adicionales podrían revelar su potencial en la lucha contra infecciones virales .
Otros Aspectos Terapéuticos
Más allá de las aplicaciones mencionadas, los furanos se han explorado por sus propiedades diuréticas, relajantes musculares, antiprotozoarias y ansiolíticas. Si bien no todas estas se aplican directamente al ácido 2-furoico, destacan el potencial terapéutico diverso de los derivados de furano .
En resumen, el ácido 4-fenilfurano-2-carboxílico es prometedor en varios campos, desde la investigación antibacteriana hasta las posibles aplicaciones anticancerígenas. Los investigadores continúan explorando sus propiedades multifacéticas, con el objetivo de desarrollar nuevos fármacos e intervenciones terapéuticas . Si desea información más detallada sobre algún aspecto específico, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
Furan derivatives, in general, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Furan derivatives are known to have a wide range of biological and pharmacological effects .
Propiedades
IUPAC Name |
4-phenylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLLDCBYBKUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86471-28-5 | |
| Record name | 4-phenylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2532333.png)

![[2-[[2-(4-Fluoroanilino)-2-oxoethyl]amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2532335.png)
![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)

![Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate](/img/structure/B2532340.png)

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532343.png)


